methyl 5-(((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate
Description
Methyl 5-(((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate is a heterocyclic compound featuring a triazolo-pyrimidine core fused with a furan carboxylate ester and a 4-chlorobenzyl substituent.
Properties
IUPAC Name |
methyl 5-[[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O3S/c1-26-18(25)14-7-6-13(27-14)9-28-17-15-16(20-10-21-17)24(23-22-15)8-11-2-4-12(19)5-3-11/h2-7,10H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPRMKAOHWJZGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-(((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate is a complex organic compound that belongs to the class of triazolo-pyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments.
Structural Features
The compound's structure includes:
- A triazole ring fused to a pyrimidine core.
- A 4-chlorobenzyl substituent.
- A thioether linkage.
- A furan-2-carboxylate moiety.
These structural components contribute to its reactivity and biological profile.
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities:
-
Enzyme Inhibition
- The compound has been identified as an inhibitor of myeloperoxidase (MPO), which plays a crucial role in inflammatory processes. Inhibition of MPO may have therapeutic implications for inflammatory diseases .
- Additionally, derivatives of this compound have shown potential as inhibitors of Ubiquitin-Specific Peptidase 28 (USP28), suggesting a role in cancer therapy by modulating protein degradation pathways.
-
Anticancer Properties
- The triazolo-pyrimidine core has been linked to cytotoxic activity against various cancer cell lines. For instance, compounds within this class have demonstrated significant cytotoxic effects against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .
- The mechanism of action often involves binding to key enzymes involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs).
- Antiviral Activity
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound and its derivatives:
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Binding Affinity : The presence of the thioether and furan moieties enhances binding affinity to target enzymes.
- Inhibition Pathways : By inhibiting enzymes like CDK2 and MPO, the compound disrupts critical pathways involved in cell proliferation and inflammation.
Scientific Research Applications
Medicinal Chemistry
The compound features a triazole-pyrimidine scaffold, which has been associated with a broad spectrum of biological activities. Triazoles are known for their antifungal and antibacterial properties, while pyrimidines often exhibit antiviral and anticancer effects. The combination of these structures enhances the potential for developing novel therapeutics.
Antimicrobial Activity
Research indicates that compounds containing triazole and pyrimidine moieties demonstrate potent antimicrobial activity against various pathogens, including resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . For instance, derivatives of triazolo-pyrimidines have shown minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating their potential as effective antimicrobial agents .
Antifungal Properties
The compound's structure suggests potential antifungal applications. Studies have highlighted that triazole derivatives can inhibit fungal growth effectively, making them candidates for treating fungal infections . The presence of chlorobenzyl groups may enhance the lipophilicity and cellular uptake of these compounds.
Antiviral Applications
Recent studies have also explored the antiviral properties of triazole derivatives. The unique structural features of methyl 5-(((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate make it a candidate for further investigation in antiviral drug development. Compounds with similar frameworks have shown efficacy against various viral infections, including those caused by influenza and coronaviruses .
Cancer Therapeutics
The potential anticancer properties of this compound are noteworthy. Triazole-containing compounds have been reported to exhibit cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The incorporation of the furan moiety may further enhance these effects by interacting with specific cellular targets involved in cancer progression.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the triazole and pyrimidine rings can significantly influence biological activity. For example:
| Substituent | Effect on Activity |
|---|---|
| Chlorobenzyl | Increases lipophilicity and antimicrobial potency |
| Furan ring | Enhances cytotoxicity against cancer cells |
| Alkyl chain | Modulates solubility and bioavailability |
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Case Study 1 : A derivative exhibiting strong antibacterial activity was tested against methicillin-resistant Staphylococcus aureus (MRSA), showing MIC values significantly lower than traditional antibiotics .
- Case Study 2 : A triazole-pyrimidine hybrid demonstrated promising results in preclinical trials for treating viral infections, with a focus on respiratory viruses .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Q & A
Q. What synthetic strategies are recommended for constructing the triazolo[4,5-d]pyrimidin-thioether core of this compound?
The synthesis typically involves sequential coupling reactions. First, the triazolo[4,5-d]pyrimidine scaffold can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using a 4-chlorobenzyl-substituted alkyne and an azide precursor . The thioether linkage is introduced via nucleophilic substitution, where a mercapto-methyl intermediate reacts with a halogenated pyrimidine derivative under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) . The furan-2-carboxylate moiety is then coupled via esterification or alkylation, requiring careful protection/deprotection of reactive groups to avoid side reactions .
Q. Which spectroscopic and crystallographic methods are critical for structural validation?
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming regiochemistry, particularly distinguishing between triazole isomers and verifying thioether bond formation. For example, the absence of a proton signal near δ 8.5 ppm in ¹H NMR can confirm substitution at the pyrimidine’s 7-position .
- X-ray Crystallography : Single-crystal analysis resolves ambiguities in stereochemistry and molecular packing. A study on a related thiazolo[3,2-a]pyrimidine demonstrated orthorhombic crystal systems (space group P2₁2₁2₁) with lattice parameters (e.g., a = 8.92 Å, b = 12.34 Å, c = 14.56 Å) providing precise bond angles and torsion angles .
- IR Spectroscopy : Confirms functional groups like ester carbonyl (C=O stretch at ~1700 cm⁻¹) and triazole C-N vibrations (1450–1550 cm⁻¹) .
Q. How should reaction conditions be optimized to minimize byproducts during esterification?
- Catalyst Selection : Use DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst to enhance reactivity in Steglich esterification .
- Solvent Control : Anhydrous dichloromethane or THF reduces hydrolysis of active esters.
- Temperature Gradients : Gradual heating (e.g., 0°C → room temperature) prevents exothermic side reactions. Monitor progress via TLC (silica gel, ethyl acetate/hexane) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in regioselectivity observed during triazole formation?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict energy barriers for competing pathways. For example, a study on CuAAC reactions showed that electron-withdrawing substituents (e.g., 4-chlorobenzyl) favor 1,4-triazole regioisomers due to stabilization of the transition state . Compare computed NMR chemical shifts with experimental data to validate models .
Q. What methodologies address low yields in sulfur-containing intermediate synthesis?
- Oxidative Coupling : Replace traditional SN2 reactions with metal-mediated coupling (e.g., Pd(OAc)₂ with Xantphos ligand) to improve sulfur-nucleophile compatibility .
- Purification Strategies : Use flash chromatography with gradient elution (hexane → ethyl acetate + 1% acetic acid) to separate thioether byproducts. For persistent impurities, recrystallize from ethanol/water mixtures .
Q. How to evaluate the compound’s potential as a kinase inhibitor using structure-activity relationship (SAR) studies?
- Molecular Docking : Perform docking simulations (e.g., AutoDock Vina) against kinase ATP-binding pockets (e.g., EGFR or CDK2). Focus on interactions between the 4-chlorobenzyl group and hydrophobic residues .
- In Vitro Assays : Measure IC₅₀ values using fluorescence-based kinase activity assays. Compare with analogs lacking the furan carboxylate to assess the role of hydrogen bonding .
- Metabolic Stability : Use liver microsome assays (e.g., human CYP3A4) to evaluate ester hydrolysis susceptibility .
Safety and Handling
Q. What precautions are necessary for handling sulfur-containing intermediates?
- Ventilation : Perform reactions in a fume hood due to potential H₂S release during thiol deprotection .
- PPE : Use nitrile gloves and safety goggles; sulfur compounds can cause skin/eye irritation.
- Waste Disposal : Quench residual thiols with NaHCO₃ before aqueous waste disposal .
Data Contradictions and Validation
Q. How to address discrepancies in melting points reported across studies?
- Purity Analysis : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to verify purity >95%. Impurities like unreacted 4-chlorobenzyl precursors can depress melting points .
- Crystallization Solvent : Reproduce results using solvents from conflicting studies (e.g., ethanol vs. acetone) to assess polymorphism .
Application-Oriented Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
